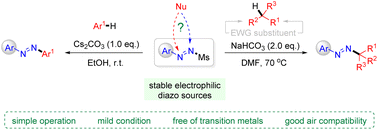Mild diazenylation of Csp2–H and Csp3–H bonds via arylazo sulfones†
Organic Chemistry Frontiers Pub Date: 2023-10-18 DOI: 10.1039/D3QO01425H
Abstract
We report an unprecedented transition-metal-free method to access diverse non-symmetric azo derivatives via cross-couplings of arylazo sulfones with Csp2–H and Csp3–H bonds. Instead of serving as aryl radical precursors, arylazo sulfones demonstrate the unexplored potential of being stable electrophilic diazo sources that easily undergo arylation and alkylation under basic conditions, and enhance the atom utilization efficiency. Compared with the low-stability diazonium salts, the relatively stable arylazo sulfones also offer the advantage of being suitable for large-scale storage. This strategy exhibits merits such as simple operation, mild conditions, transition-metal-free process, broad substrate scopes, and good air compatibility. Mechanistic studies on the functionalization of arylazo sulfones reveal that a substitution mechanism is favored over diaziridine rearrangement. The Ms-substituted N atom, which is relatively weakly electrophilic, uncommonly accepts the nucleophilic attack. The results presented herein shed light on the unconventional utilization of arylazo sulfones, opening up novel avenues for the functionalization of organic frameworks.


Recommended Literature
- [1] Radiofrequency atomization and excitation with a hot graphite cup electrode for trace element determination by atomic emission spectrometry
- [2] Microengineered biomimetic ocular models for ophthalmological drug development
- [3] Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†
- [4] Catalyst design insights from modelling a titanium-catalyzed multicomponent reaction†
- [5] Cumulative author index
- [6] 28. Chemistry of nitrosyl complexes. Part II. Exchange of 36Cl between nitrosyl chloride and some insoluble metal chlorides
- [7] A novel self-assembly approach for synthesizing nanofiber aerogel supported platinum single atoms†
- [8] Sources of radiation and absorption cells
- [9] Ion-exchange synthesis of a micro/mesoporous Zn2GeO4 photocatalyst at room temperature for photoreduction of CO2†
- [10] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry










